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Compound of Interest

Compound Name: 2-Iodoestradiol

Cat. No.: B1664554 Get Quote

A Note on Nomenclature: Scientific literature extensively documents the use of 2-

Methoxyestradiol (2-ME), an endogenous metabolite of 17β-estradiol, in pancreatic cancer

research. The information presented herein pertains to 2-Methoxyestradiol, as research on "2-
Iodoestradiol" in this specific context is not readily available in published studies. It is plausible

that "2-Iodoestradiol" is a less common term or a related compound, but 2-ME is the agent

with established anti-cancer properties in pancreatic cancer models.

Introduction
2-Methoxyestradiol (2-ME) is a naturally occurring metabolite of estrogen that has

demonstrated significant anti-tumor activity in various cancer types, including pancreatic

cancer.[1][2][3] Unlike its parent molecule, 17β-estradiol, 2-ME does not bind to estrogen

receptors and is non-feminizing, making it a promising candidate for cancer therapy.[4] Its

mechanisms of action are multifaceted, primarily involving the induction of apoptosis

(programmed cell death) and the inhibition of angiogenesis (the formation of new blood vessels

that supply tumors).[3] These application notes provide an overview of 2-ME's effects on

pancreatic cancer cells and detailed protocols for its use in a research setting.

Data Presentation
The following tables summarize the quantitative data from various studies on the efficacy of 2-

Methoxyestradiol in pancreatic cancer cell lines and in vivo models.

Table 1: In Vitro Efficacy of 2-Methoxyestradiol on Pancreatic Cancer Cell Lines
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Cell Line
Treatment
Concentration

Effect Reference

MIA PaCa-2, AsPC-1 0.5-5 µM

Additive growth

inhibition when

combined with

gemcitabine, cisplatin,

cetuximab, 5-

fluorouracil, and

paclitaxel.

[1]

Parental Pancreatic

Cancer Cells
1 µM 57% growth inhibition. [5][6]

MDR1-negative

Pancreatic Cancer

Cells

1 µM 72% growth inhibition. [5][6]

MDR1-positive

Pancreatic Cancer

Cells

1 µM 87% growth inhibition. [5][6]

Various Pancreatic

Cancer Cell Lines
Not specified

50-90% growth

inhibition in a dose-

and time-dependent

manner.

[2][7]

MIA PaCa-2, CFPAC-

1, PANC-1
Not specified

Sensitive to 2-ME-

induced apoptosis.
[8]

Hs 766T Not specified
Non-sensitive to 2-

ME.
[8]

Table 2: In Vivo Efficacy of 2-Methoxyestradiol in Pancreatic Cancer Models
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Animal Model Treatment Effect Reference

Nude mice with AsPC-

1 subcutaneous

tumors

2 mg/animal/day 63% growth inhibition. [1]

Nude mice with AsPC-

1 subcutaneous

tumors

2 mg/animal/day 2-ME

+ 75 mg/kg

gemcitabine

83% growth inhibition

(Note: significant

toxicity observed).

[1]

Nude mice with MIA

PaCa-2 tail vein

injection (lung

metastasis model)

Oral 2-ME

60% inhibition in the

number of lung

colonies.

[2][7]

Signaling Pathways
2-Methoxyestradiol exerts its anti-cancer effects by modulating several key signaling pathways

involved in cell survival, proliferation, and apoptosis.

Apoptosis Induction Pathways
2-ME induces apoptosis in pancreatic cancer cells through both the intrinsic (mitochondrial)

and extrinsic (death receptor) pathways.

Intrinsic Pathway: 2-ME can induce the release of cytochrome c from the mitochondria into

the cytosol.[8] This is preceded by the cleavage of Bid and the translocation of Bax to the

mitochondria.[8] In some cell lines, such as PANC-1, 2-ME can cause G2-M arrest and

phosphorylation of Bcl-xL.[8]

Extrinsic Pathway: 2-ME can activate the death receptor signaling pathway.[9] This involves

the activation of caspase-8, an early event in 2-ME-triggered apoptosis.[9] The use of a

caspase-8 inhibitor can provide significant protection against 2-ME-induced apoptosis.[9]

Furthermore, 2-ME can augment apoptosis induced by TRAIL (Tumor necrosis factor-

Related Apoptosis-Inducing Ligand).[9]
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2-ME Induced Apoptotic Signaling Pathways
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Experimental Protocols
The following are generalized protocols based on methodologies described in the cited

literature for studying the effects of 2-Methoxyestradiol on pancreatic cancer cells.

Cell Culture and 2-ME Treatment
Objective: To culture pancreatic cancer cell lines and treat them with 2-Methoxyestradiol.

Materials:

Human pancreatic cancer cell lines (e.g., MIA PaCa-2, AsPC-1, PANC-1)

Appropriate cell culture medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum

(FBS) and 1% penicillin-streptomycin

2-Methoxyestradiol (2-ME) stock solution (dissolved in DMSO)

Cell culture flasks/plates

Incubator (37°C, 5% CO2)

Protocol:

Culture pancreatic cancer cells in T-75 flasks until they reach 70-80% confluency.

Trypsinize the cells and seed them into appropriate culture plates (e.g., 6-well, 96-well) at a

predetermined density.

Allow the cells to adhere overnight.

Prepare working concentrations of 2-ME by diluting the stock solution in a complete culture

medium. A typical concentration range for in vitro experiments is 0.5 µM to 5 µM.[1]

Remove the old medium from the cells and replace it with the medium containing the desired

concentration of 2-ME. Include a vehicle control (medium with the same concentration of

DMSO used for the highest 2-ME concentration).

Incubate the cells for the desired time period (e.g., 24, 48, 72 hours).
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Apoptosis Assay by Flow Cytometry
Objective: To quantify the percentage of apoptotic cells after 2-ME treatment.

Materials:

2-ME treated and control cells

Annexin V-FITC Apoptosis Detection Kit

Phosphate Buffered Saline (PBS)

Flow cytometer

Protocol:

After treatment, collect both the culture medium (containing floating cells) and the adherent

cells (by trypsinization).

Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

Wash the cells twice with cold PBS.

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

Transfer 100 µL of the cell suspension to a new tube.

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

Add 400 µL of 1X Binding Buffer to each tube.

Analyze the cells by flow cytometry within 1 hour.

In Vivo Tumor Growth Inhibition Study
Objective: To evaluate the effect of 2-ME on pancreatic tumor growth in a xenograft mouse

model.
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Materials:

Athymic nude mice

Human pancreatic cancer cells (e.g., AsPC-1, MIA PaCa-2)

Matrigel (optional)

2-Methoxyestradiol for oral administration

Calipers for tumor measurement

Protocol:

Subcutaneously inject 1-5 x 10^6 pancreatic cancer cells (resuspended in PBS or a

PBS/Matrigel mixture) into the flank of each mouse.

Allow the tumors to grow to a palpable size (e.g., 100 mm^3).

Randomize the mice into control and treatment groups.

Administer 2-ME orally to the treatment group at a specified dose (e.g., 2 mg/animal/day).[1]

The control group should receive the vehicle.

Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume

using the formula: (Length x Width^2) / 2.

Monitor the body weight and general health of the mice throughout the study.

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g.,

histology, western blotting).
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General Experimental Workflow for 2-ME Research

Conclusion
2-Methoxyestradiol has demonstrated potent anti-tumor activity against pancreatic cancer in

both in vitro and in vivo models. Its ability to induce apoptosis through multiple pathways and

inhibit tumor growth makes it a compelling agent for further investigation, both as a single

agent and in combination with other chemotherapeutics. The protocols and data presented

here provide a framework for researchers to explore the therapeutic potential of 2-ME in

pancreatic cancer.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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